Home > Products > Screening Compounds P104326 > Macimorelin acetate
Macimorelin acetate - 945212-59-9

Macimorelin acetate

Catalog Number: EVT-274660
CAS Number: 945212-59-9
Molecular Formula: C28H34N6O5
Molecular Weight: 534.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
See also: Macimorelin (has active moiety).
Overview

Macimorelin acetate is a synthetic compound that acts as a growth hormone secretagogue. It is primarily used in the diagnosis of adult growth hormone deficiency. The compound stimulates the release of growth hormone by binding to growth hormone secretagogue receptors located in the pituitary gland and hypothalamus. Macimorelin acetate is notable for being the first oral agent approved for this purpose, contrasting with previous injectable options.

Source and Classification

Macimorelin acetate was developed by Aeterna Zentaris and has been classified under the pharmacological category of growth hormone secretagogue receptor agonists. Its chemical structure is a modified tripeptide, which allows it to mimic endogenous secretagogues that stimulate growth hormone release.

Synthesis Analysis

The synthesis of macimorelin acetate involves several chemical processes to create its unique peptidomimetic structure. The primary method includes:

  1. Peptide Synthesis: Utilizing solid-phase peptide synthesis techniques to construct the tripeptide backbone.
  2. Acetylation: The final product is acetylated to form macimorelin acetate, enhancing its stability and bioavailability.

The exact synthetic pathways are proprietary, but they generally involve standard peptide coupling methods followed by purification techniques such as high-performance liquid chromatography.

Molecular Structure Analysis

The molecular formula of macimorelin acetate is C26H30N6O3C_{26}H_{30}N_{6}O_{3}, with a molecular weight of approximately 474.56 g/mol. The structure consists of a tripeptide sequence that mimics natural growth hormone-releasing peptides, enabling it to effectively bind to its target receptors.

Structural Data

  • Chemical Name: Amino isobutiryl-D-tryptophanyl-gem-diamino-D-tryptophanylformaldehyde acetate salt
  • Molecular Weight: 474.56 amu
  • Structural Features: Contains multiple chiral centers, contributing to its specificity for the growth hormone secretagogue receptor.
Chemical Reactions Analysis

Macimorelin undergoes several key reactions in the body:

  1. Receptor Binding: Upon administration, macimorelin binds to the growth hormone secretagogue receptor, triggering intracellular signaling pathways that lead to the release of growth hormone from the pituitary gland.
  2. Metabolism: The compound is primarily metabolized by cytochrome P450 3A4 enzymes, with no significant metabolites identified in studies, indicating a straightforward metabolic pathway.
Mechanism of Action

Macimorelin functions by mimicking the action of natural growth hormone secretagogues, activating specific receptors in the hypothalamus and pituitary gland:

  1. Receptor Activation: Binding to the growth hormone secretagogue receptor stimulates the release of growth hormone.
  2. Feedback Mechanism: The increase in circulating growth hormone levels subsequently influences various physiological processes, including metabolism and tissue repair.

Data on Mechanism

Clinical studies have shown that macimorelin effectively raises plasma growth hormone levels within 30-45 minutes post-administration, with a half-life of approximately 4.1 hours.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Macimorelin acetate is typically presented as a white to off-white powder.
  • Solubility: It is soluble in water and organic solvents, facilitating its formulation into oral dosages.

Chemical Properties

  • Stability: Macimorelin exhibits good stability under recommended storage conditions.
  • pH Sensitivity: The compound's solubility may vary with pH, which is crucial for its formulation and absorption characteristics.
Applications

Macimorelin acetate has significant clinical applications:

  1. Diagnostic Use: It is primarily employed in diagnosing adult growth hormone deficiency through oral administration followed by blood sampling to measure growth hormone levels.
  2. Research Applications: Beyond diagnostics, macimorelin is utilized in research settings to study growth hormone dynamics and related metabolic processes.
Historical Development and Regulatory Milestones of Macimorelin Acetate

Discovery and Early Synthetic Efforts at University of Montpellier and CNRS Collaboration

Macimorelin acetate originated from pioneering peptide mimetic research at the University of Montpellier’s Centre National de la Recherche Scientifique (CNRS) in France. Initial synthetic efforts focused on designing growth hormone secretagogues (GHS) capable of orally stimulating ghrelin receptors (GHSR-1a). The core structure—D-Tryptophanamide backbone modified with 2-methylalanyl and formamidoethylindole moieties—was engineered to mimic ghrelin’s bioactivity while resisting enzymatic degradation [2] [7]. Early work identified EP-1572 (later designated macimorelin) as a lead compound through systematic peptidomimetic optimization. Key modifications included:

  • Non-proteinogenic amino acids (e.g., 2-aminoisobutyric acid/Aib) to enhance metabolic stability
  • C-terminal aldehyde group to increase receptor binding affinity [7] [4]

A 2003 Journal of Medicinal Chemistry study detailed the liquid-phase peptide synthesis (LPPS) route, involving sequential coupling, Boc protection, and final trifluoroacetic acid deprotection. This yielded macimorelin with 52% purity after HPLC purification—a suboptimal efficiency that spurred later methodological refinements [7]. Structural studies confirmed macimorelin’s agonism via GHSR’s bifurcated binding pocket, with critical interactions between E124³.³³ and R283⁶.⁵⁵ residues [4].

Table 1: Key Structural Features of Macimorelin Acetate

PropertyDescription
Molecular FormulaC₂₈H₃₄N₆O₅ (free base); C₂₆H₃₀N₆O₃·C₂H₄O₂ (acetate salt) [1] [7]
CAS Registry945212-59-9 (acetate) [1]
MechanismGhrelin receptor agonist (GHSR-1a) [2]
Critical Binding ResiduesE124³.³³, R283⁶.⁵⁵, Q120³.²⁹ (cryo-EM confirmed) [4]

Aeterna Zentaris’ Role in Preclinical and Clinical Development

Aeterna Zentaris in-licensed macimorelin from CNRS and spearheaded its translational development. Preclinical studies established its dose-dependent growth hormone (GH) release in animal models, with superior oral bioavailability (>80%) versus intravenous ghrelin [2] [7]. The clinical development strategy prioritized two applications:

  • Diagnostic Agent for AGHD: Phase III trials (NCT00630474) demonstrated 87% concordance with insulin tolerance tests (ITT), establishing oral macimorelin as a viable alternative to invasive tests [2].
  • Therapeutic for Cachexia: A Phase II trial (NCT01440140) showed significant increases in insulin-like growth factor 1 (IGF-1) levels, though development later focused on diagnostics [1].

Aeterna optimized the acetate salt formulation (AEZS-130) for stability and dissolution. Pediatric development followed adult approval, with the DETECT trial (NCT04786873) completing patient enrollment in June 2024 [3] [5].

FDA and EMA Approval Pathways for Diagnostic Use in AGHD

Macimorelin navigated distinct regulatory frameworks to achieve global approvals:

  • FDA (2017): Granted approval based on a single Phase III study (N=158) showing 96% specificity and 87% sensitivity at a GH cutoff of 2.7 ng/mL. Received Orphan Drug Designation in 2007, accelerating review [1] [9].
  • EMA (2019): Required additional pharmacokinetic data from European populations. Marketed as GHRYVELIN™ [2] [5].
  • Pediatric Expansion: The ongoing DETECT trial (2020–2024) is the final study under an FDA/EMA-agreed Pediatric Investigation Plan. Topline results are expected Q3 2024 [3] [5] [10].

Table 2: Regulatory Milestones for Macimorelin Acetate

YearMilestoneRegion/Agency
2007Orphan Drug Designation for AGHD diagnosisFDA [1]
2017Approval for AGHD diagnosis (Macrilen®)FDA [9]
2019Approval for AGHD diagnosis (GHRYVELIN™)EMA [2]
2024Phase 3 DETECT trial completion for pediatric GHDFDA/EMA [5]

Evolution from Liquid-Phase to Solid-Phase Synthesis Methodologies

Early LPPS routes for macimorelin involved fragment condensation in dimethylformamide (DMF), using benzotriazole activators for amide bond formation. Challenges included:

  • Low yields (≤52%) due to epimerization at chiral centers
  • Tedious purification requiring preparative HPLC [7]

Transition to solid-phase peptide synthesis (SPPS) addressed these limitations:

  • Fmoc-strategy: Enabled iterative coupling on Wang resin with HBTU activation
  • Side-chain protection: tert-Butyl for indole groups, trityl for amines
  • Cleavage optimization: Triisopropylsilane/TFA cocktails minimized impurities [7] [8]

SPPS improved batch yields to >85% and reduced endotoxin levels—critical for pharmaceutical compliance. Current Good Manufacturing Practice (cGMP) synthesis employs SPPS with continuous-flow hydrogenation for deprotection, ensuring >99% purity [7] [8].

Table 3: Synthesis Methodologies for Macimorelin Acetate

MethodAdvantagesLimitations
LPPSScalable for small batches; minimal reagent useLow yield; epimerization risk [7]
SPPS (Fmoc-based)High purity (>99%); automated stepsHigh solvent consumption [8]

Properties

CAS Number

945212-59-9

Product Name

Macimorelin acetate

IUPAC Name

acetic acid;2-amino-N-[(2R)-1-[[(1R)-1-formamido-2-(1H-indol-3-yl)ethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide

Molecular Formula

C28H34N6O5

Molecular Weight

534.6 g/mol

InChI

InChI=1S/C26H30N6O3.C2H4O2/c1-26(2,27)25(35)31-22(11-16-13-28-20-9-5-3-7-18(16)20)24(34)32-23(30-15-33)12-17-14-29-21-10-6-4-8-19(17)21;1-2(3)4/h3-10,13-15,22-23,28-29H,11-12,27H2,1-2H3,(H,30,33)(H,31,35)(H,32,34);1H3,(H,3,4)/t22-,23-;/m1./s1

InChI Key

WVDSKQXKCDZXLH-OHIDFYLOSA-N

SMILES

CC(=O)O.CC(C)(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CNC4=CC=CC=C43)NC=O)N

Solubility

Soluble in DMSO

Synonyms

ARD 07 acetate; ARD-07; ARD07; D-87575 acetate; JMV1843; JMV-1843; JMV 1843; AEZS-130; AEZS 130; AEZS130; EP-1572; EP 1572; EP1572; UMV-1843; UMV1843; UMV 1843; Macimorelin; AibDTrpDgTrpCHO. Macimorelin Acetate; Macrilen

Canonical SMILES

CC(=O)O.CC(C)(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CNC4=CC=CC=C43)NC=O)N

Isomeric SMILES

CC(=O)O.CC(C)(C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC3=CNC4=CC=CC=C43)NC=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.